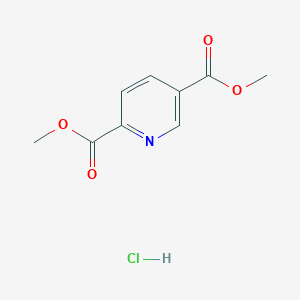
2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula C9H9NO4. It is a derivative of pyridine and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of potent antitumor agents .
准备方法
The synthesis of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride typically involves the esterification of 2,5-pyridinedicarboxylic acid. One common method includes the reaction of 2,5-pyridinedicarboxylic acid with methanol in the presence of a catalyst such as thionyl chloride . The reaction is carried out at low temperatures, typically between -5°C to -10°C, to ensure the stability of the intermediate products .
化学反应分析
2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different pyridine-based compounds.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions are often pyridine derivatives with different functional groups .
科学研究应用
2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including antitumor agents.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
作用机制
The mechanism of action of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride involves its interaction with molecular targets in biological systems. It acts as an intermediate in the synthesis of compounds that can inhibit the growth of cancer cells by interfering with specific cellular pathways . The exact molecular targets and pathways involved depend on the specific derivative being studied .
相似化合物的比较
2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride can be compared with other similar compounds, such as:
- Methyl 6-methoxycarbonyl nicotinate
- 2,5-dicarbomethoxy-N-methylpyridinium methosulfate
- 2,5-dicarboxy-N-methylpyridinium betaine
- 6-carbomethoxy-2-carboxypyridine-N-oxide
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of potent antitumor agents .
属性
分子式 |
C9H10ClNO4 |
|---|---|
分子量 |
231.63 g/mol |
IUPAC 名称 |
dimethyl pyridine-2,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C9H9NO4.ClH/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2;/h3-5H,1-2H3;1H |
InChI 键 |
ZUWLTGGXQUSKLS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



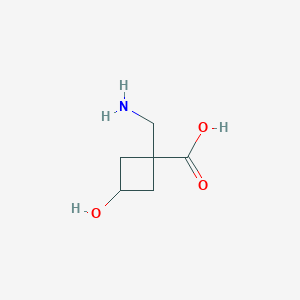
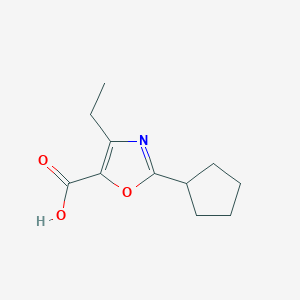


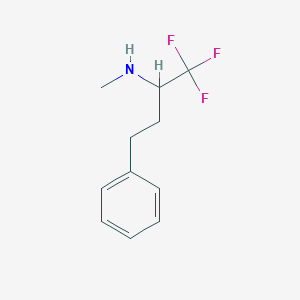
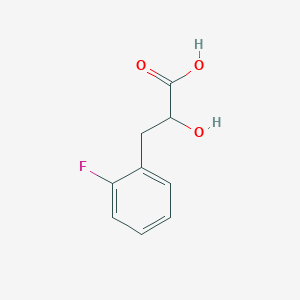
![1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine](/img/structure/B13226770.png)
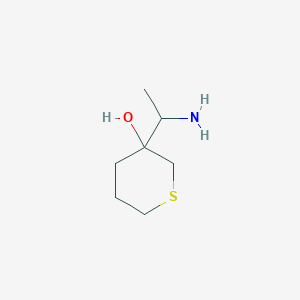
![4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13226790.png)
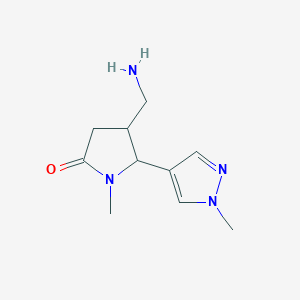
![1-methyl-4-{octahydropyrrolo[3,4-b]pyrrole-5-carbonyl}-1H-pyrazole](/img/structure/B13226798.png)
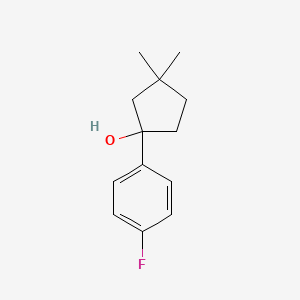
![3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B13226818.png)
